

Structure Elucidation of 4-Ethoxybenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **4-Ethoxybenzene-1,2-diamine**. This document outlines the key analytical techniques, expected data, and experimental protocols crucial for the unambiguous identification and characterization of this aromatic diamine.

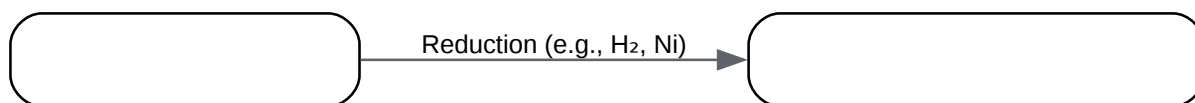
Compound Identification

4-Ethoxybenzene-1,2-diamine is an aromatic organic compound containing an ethoxy group and two adjacent amine functionalities on a benzene ring. Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	4-ethoxybenzene-1,2-diamine	[1]
CAS Number	1197-37-1	[2]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	Solid	[2]
Melting Point	71.5 °C	
Boiling Point	295 °C	
SMILES	CCOc1ccc(N)c(N)c1	[2]
InChI Key	KLLREYQZEOLXHA-UHFFFAOYSA-N	

Synthesis Pathway

A common synthetic route to **4-Ethoxybenzene-1,2-diamine** involves the reduction of a nitro-substituted precursor. A plausible pathway starts from 2-nitro-4-ethoxyaniline.



[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Ethoxybenzene-1,2-diamine**.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **4-Ethoxybenzene-1,2-diamine** relies on a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.6 - 6.8	m	3H	Ar-H
~ 3.9 - 4.1	q	2H	-O-CH ₂ -CH ₃
~ 3.4 (broad s)	s	4H	-NH ₂
~ 1.3 - 1.5	t	3H	-O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 145 - 150	C-O
~ 135 - 140	C-NH ₂
~ 115 - 125	Ar-CH
~ 63 - 67	-O-CH ₂ -CH ₃
~ 14 - 16	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad (doublet)	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1520 - 1475	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1000	Strong	Aryl-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular Ion)
137	Moderate	[M - CH ₃] ⁺
124	High	[M - C ₂ H ₄] ⁺
108	Moderate	[M - C ₂ H ₅ O + H] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Ethoxybenzene-1,2-diamine** in ~0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: A 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Ethoxybenzene-1,2-diamine** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]
 - The mixture should be a fine, homogeneous powder.[4]
 - Transfer the powder to a pellet die.
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

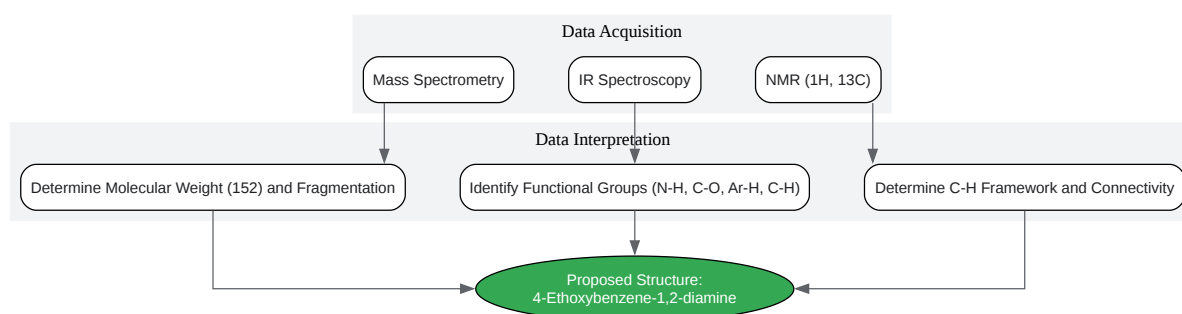
- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet.[3]
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.[6]
- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized before ionization.[7]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of **4-Ethoxybenzene-1,2-diamine** involves a logical workflow, integrating data from all analytical techniques.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethoxy-1,2-benzenediamine | C₈H₁₂N₂O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethoxybenzene-1,2-diamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. shimadzu.com [shimadzu.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kintek-tech.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]

- To cite this document: BenchChem. [Structure Elucidation of 4-Ethoxybenzene-1,2-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074564#structure-elucidation-of-4-ethoxybenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com